molecular formula C6H11I B15236689 (Z)-1-iodohex-3-ene

(Z)-1-iodohex-3-ene

Cat. No.: B15236689
M. Wt: 210.06 g/mol
InChI Key: PEZZEOHNSDWFOS-ARJAWSKDSA-N
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Description

(Z)-1-iodohex-3-ene is an organic compound characterized by the presence of an iodine atom attached to the first carbon of a hexene chain, with a double bond between the third and fourth carbons in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-1-iodohex-3-ene can be synthesized through several methods. One common approach involves the hydroiodination of hex-3-yne. This reaction typically requires the presence of a catalyst, such as palladium or platinum, and is conducted under mild conditions to ensure the selective formation of the Z-isomer.

Another method involves the halogenation of hex-3-ene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the reaction temperature is maintained at around room temperature to prevent the formation of side products.

Industrial Production Methods

In an industrial setting, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-iodohex-3-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different functionalized hexenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkanes.

    Oxidation Reactions: The compound can be oxidized to form epoxides or diols, depending on the oxidizing agent and reaction conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents like water or alcohols.

    Addition Reactions: Reagents such as bromine, chlorine, and hydrogen bromide are commonly used. These reactions are often performed in non-polar solvents like carbon tetrachloride or hexane.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide are used, and the reactions are usually conducted in organic solvents like dichloromethane or acetone.

Major Products Formed

    Substitution Reactions: Products include hex-3-en-1-ol, hex-3-en-1-amine, and hex-3-en-1-nitrile.

    Addition Reactions: Products include 1,2-dibromohexane, 1-bromo-2-iodohexane, and 1-iodo-2-bromohexane.

    Oxidation Reactions: Products include hex-3-ene-1,2-epoxide and hex-3-ene-1,2-diol.

Scientific Research Applications

Chemistry

(Z)-1-iodohex-3-ene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural products. Its unique reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Biology and Medicine

In biological research, this compound is used as a probe to study the mechanisms of enzyme-catalyzed reactions and the interactions between biomolecules. Its ability to undergo selective reactions makes it a useful tool for labeling and tracking specific molecules in biological systems.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it an important intermediate in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (Z)-1-iodohex-3-ene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with an electrophile, forming a carbocation intermediate that is subsequently attacked by a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-iodohex-3-ene: The E-isomer of 1-iodohex-3-ene, which has the iodine atom and the double bond in the opposite configuration.

    1-bromohex-3-ene: A similar compound with a bromine atom instead of iodine.

    1-chlorohex-3-ene: A similar compound with a chlorine atom instead of iodine.

Uniqueness

(Z)-1-iodohex-3-ene is unique due to its Z-configuration, which imparts different reactivity and selectivity compared to its E-isomer. The presence of the iodine atom also makes it more reactive in substitution and addition reactions compared to its bromo and chloro analogs.

Properties

Molecular Formula

C6H11I

Molecular Weight

210.06 g/mol

IUPAC Name

(Z)-1-iodohex-3-ene

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-

InChI Key

PEZZEOHNSDWFOS-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCI

Canonical SMILES

CCC=CCCI

Origin of Product

United States

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